2-Methyl-2-(piperazin-1-yl)propan-1-ol

Lipophilicity Drug Design ADME

2-Methyl-2-(piperazin-1-yl)propan-1-ol (CAS 321890-25-9) is a small-molecule piperazine derivative with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol. It features a tertiary alcohol group attached to a piperazine ring via a gem‑dimethyl linker, resulting in a compact, semi‑rigid scaffold.

Molecular Formula C8H18N2O
Molecular Weight 158.24 g/mol
CAS No. 321890-25-9
Cat. No. B3259660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(piperazin-1-yl)propan-1-ol
CAS321890-25-9
Molecular FormulaC8H18N2O
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCC(C)(CO)N1CCNCC1
InChIInChI=1S/C8H18N2O/c1-8(2,7-11)10-5-3-9-4-6-10/h9,11H,3-7H2,1-2H3
InChIKeyPZCAATRCZPVQPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-(piperazin-1-yl)propan-1-ol (CAS 321890-25-9): Baseline Structural and Physicochemical Characteristics for Informed Procurement


2-Methyl-2-(piperazin-1-yl)propan-1-ol (CAS 321890-25-9) is a small-molecule piperazine derivative with the molecular formula C₈H₁₈N₂O and a molecular weight of 158.24 g/mol [1]. It features a tertiary alcohol group attached to a piperazine ring via a gem‑dimethyl linker, resulting in a compact, semi‑rigid scaffold. The compound is primarily utilized as a versatile synthetic intermediate or building block in medicinal chemistry for the construction of pharmacologically active molecules, particularly those targeting CNS and inflammatory pathways [2].

Why Generic Substitution of 2-Methyl-2-(piperazin-1-yl)propan-1-ol with Other Piperazine Alcohols Can Compromise Synthesis Outcomes


Although several C₈H₁₈N₂O piperazine alcohols exist as structural isomers, they are not freely interchangeable. Subtle differences in the position and nature of the hydroxyl substituent lead to distinct physicochemical properties—such as lipophilicity (XLogP), hydrogen‑bond donor (HBD) capacity, and topological polar surface area (TPSA)—that directly influence solubility, membrane permeability, and synthetic reactivity [1]. Additionally, the proprietary patent literature highlights specific 4‑(2‑hydroxy‑1,1‑dimethylethyl)piperazine substitution as a preferred moiety in bioactive compounds, which underscores that seemingly minor structural variations can dictate the success of a subsequent synthetic campaign [2].

Quantitative Comparative Evidence for 2-Methyl-2-(piperazin-1-yl)propan-1-ol Versus Its Closest Isomers


Lipophilicity (XLogP3-AA): A 0.2–0.3 Log Unit Reduction vs. 4‑Methyl and 2‑Methyl‑N‑substituted Isomers

2‑Methyl‑2‑(piperazin‑1‑yl)propan‑1‑ol exhibits a computed XLogP3‑AA value of −0.5, which is lower (more hydrophilic) than the 3‑(4‑methylpiperazin‑1‑yl)propan‑1‑ol (−0.3) and 1‑(2‑methylpiperazin‑1‑yl)propan‑2‑ol (−0.2) comparators [1]. This 0.2–0.3 log‑unit decrease in lipophilicity can improve aqueous solubility and reduce non‑specific tissue binding, a critical attribute for early‑stage lead optimization.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA): 8.8 Ų Higher than 4‑Methylpiperazine Propanol, Matching Other Isomers

The TPSA of 2‑methyl‑2‑(piperazin‑1‑yl)propan‑1‑ol is 35.5 Ų, which is identical to the TPSA of 1‑(2‑methylpiperazin‑1‑yl)propan‑2‑ol and 2‑methyl‑1‑(piperazin‑1‑yl)propan‑2‑ol, but 8.8 Ų higher than that of 3‑(4‑methylpiperazin‑1‑yl)propan‑1‑ol (26.7 Ų) [1]. A higher TPSA generally correlates with reduced passive membrane permeability and may influence blood‑brain barrier penetration.

Polar Surface Area Permeability Blood-Brain Barrier

Hydrogen Bond Donor (HBD) Count: Dual HBD Capability Retained, Unlike 4‑Methylpiperazine Propanol

2‑Methyl‑2‑(piperazin‑1‑yl)propan‑1‑ol possesses two hydrogen bond donors (piperazine NH and hydroxyl OH), in contrast to 3‑(4‑methylpiperazin‑1‑yl)propan‑1‑ol, which has only one HBD due to N‑methylation of the piperazine ring [1]. This additional HBD capacity enhances water solubility and provides an extra interaction point for target binding in subsequent drug‑like molecules.

Hydrogen Bonding Solubility Receptor Interactions

Rotatable Bonds: Restricted Conformational Flexibility for Enhanced Selectivity Potential

With only 2 rotatable bonds, 2‑methyl‑2‑(piperazin‑1‑yl)propan‑1‑ol exhibits reduced conformational flexibility compared to 3‑(4‑methylpiperazin‑1‑yl)propan‑1‑ol (3 rotatable bonds) [1]. Lower rotatable bond counts have been correlated with higher oral bioavailability and better selectivity profiles, as they minimize entropy loss upon target binding.

Conformational Entropy Selectivity Drug Design

Patent-Validated Utility: Preferred 4-(2-Hydroxy-1,1-dimethylethyl)piperazine Substituent in Adenosine A2a Antagonists

US Patent US7034016B2 specifically enumerates 4-(2-hydroxy-1,1-dimethylethyl)piperazinyl—the exact fragment derived from 2-methyl-2-(piperazin-1-yl)propan-1-ol—as a preferred substituent within a series of 8-phenyl-6,9-dihydro-[1,2,4]triazolo[3,4-i]purin-5-one derivatives that act as adenosine A2a receptor antagonists [1]. The patent exemplifies compounds with this fragment, asserting potent binding and therapeutic potential in asthma and COPD, thereby demonstrating the privileged nature of this scaffold in active lead series.

A2a Antagonist Inflammation CNS Patent Evidence

Optimal Application Scenarios for 2-Methyl-2-(piperazin-1-yl)propan-1-ol Based on Quantitative Differentiation


CNS-Targeted Drug Discovery Requiring Controlled Lipophilicity and Hydrogen Bonding

The compound’s XLogP of −0.5, combined with a TPSA of 35.5 Ų and two HBDs, makes it a superior choice for CNS‑oriented libraries where balanced hydrophilicity and the ability to cross the blood‑brain barrier are critical [1]. Its use can mitigate high LogP‑related in vivo toxicity issues common with more lipophilic piperazine analogs [1].

Adenosine A2a Receptor Antagonist Program for Asthma and COPD

The direct patent precedence of the 4-(2-hydroxy‑1,1‑dimethylethyl)piperazine fragment as a preferred substituent in triazolopurinone A2a antagonists supports its procurement for projects targeting inflammatory respiratory diseases [2]. The gem‑dimethyl group enhances metabolic stability relative to unsubstituted ethyl linkers [2].

Synthesis of Conformationally Restricted GPCR or Kinase Inhibitor Scaffolds

With only 2 rotatable bonds and a tertiary alcohol that cannot be easily oxidized to a carbonyl, this building block is advantageous when constructing rigidified ligand cores that require sustained target engagement and reduced off‑target activity [1]. The additional HBD compared to 4‑methylpiperazine propanol facilitates critical hinge‑region interactions in kinase ATP‑binding pockets [1].

Parallel Synthesis and High-Throughput Experimentation (HTE) Workflows

The consistent availability of the free base and its dihydrochloride salt (CAS 873066-14-9) in >95% purity [1] streamlines parallel chemistry execution. The lower lipophilicity and dual HBD nature simplify purification by reversed‑phase HPLC, making this scaffold logistically and economically favorable for large‑scale library production.

Quote Request

Request a Quote for 2-Methyl-2-(piperazin-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.